Cas no 1270457-09-4 (methyl 4-(1-aminoethyl)-2-methylbenzoate)

methyl 4-(1-aminoethyl)-2-methylbenzoate 化学的及び物理的性質
名前と識別子
-
- methyl 4-(1-aminoethyl)-2-methylbenzoate
- Benzoic acid, 4-[(1S)-1-aminoethyl]-2-methyl-, methyl ester
- EN300-1859253
- 1270457-09-4
- SCHEMBL4551227
- AKOS006372394
-
- インチ: 1S/C11H15NO2/c1-7-6-9(8(2)12)4-5-10(7)11(13)14-3/h4-6,8H,12H2,1-3H3
- InChIKey: HCHBHPWTMIMLPV-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C1C=CC(=CC=1C)C(C)N)=O
計算された属性
- せいみつぶんしりょう: 193.110278721g/mol
- どういたいしつりょう: 193.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 206
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 52.3Ų
methyl 4-(1-aminoethyl)-2-methylbenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1859253-0.25g |
methyl 4-(1-aminoethyl)-2-methylbenzoate |
1270457-09-4 | 0.25g |
$933.0 | 2023-09-18 | ||
Enamine | EN300-1859253-0.1g |
methyl 4-(1-aminoethyl)-2-methylbenzoate |
1270457-09-4 | 0.1g |
$892.0 | 2023-09-18 | ||
Enamine | EN300-1859253-2.5g |
methyl 4-(1-aminoethyl)-2-methylbenzoate |
1270457-09-4 | 2.5g |
$1988.0 | 2023-09-18 | ||
Enamine | EN300-1859253-1.0g |
methyl 4-(1-aminoethyl)-2-methylbenzoate |
1270457-09-4 | 1g |
$1014.0 | 2023-05-26 | ||
Enamine | EN300-1859253-1g |
methyl 4-(1-aminoethyl)-2-methylbenzoate |
1270457-09-4 | 1g |
$1014.0 | 2023-09-18 | ||
Enamine | EN300-1859253-0.05g |
methyl 4-(1-aminoethyl)-2-methylbenzoate |
1270457-09-4 | 0.05g |
$851.0 | 2023-09-18 | ||
Enamine | EN300-1859253-0.5g |
methyl 4-(1-aminoethyl)-2-methylbenzoate |
1270457-09-4 | 0.5g |
$974.0 | 2023-09-18 | ||
Enamine | EN300-1859253-10.0g |
methyl 4-(1-aminoethyl)-2-methylbenzoate |
1270457-09-4 | 10g |
$4360.0 | 2023-05-26 | ||
Enamine | EN300-1859253-5.0g |
methyl 4-(1-aminoethyl)-2-methylbenzoate |
1270457-09-4 | 5g |
$2940.0 | 2023-05-26 | ||
Enamine | EN300-1859253-10g |
methyl 4-(1-aminoethyl)-2-methylbenzoate |
1270457-09-4 | 10g |
$4360.0 | 2023-09-18 |
methyl 4-(1-aminoethyl)-2-methylbenzoate 関連文献
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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2. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
methyl 4-(1-aminoethyl)-2-methylbenzoateに関する追加情報
Methyl 4-(1-Aminoethyl)-2-Methylbenzoate (CAS No. 1270457-09-4): Properties, Applications, and Market Insights
Methyl 4-(1-aminoethyl)-2-methylbenzoate (CAS No. 1270457-09-4) is a specialized organic compound with a unique structure that makes it valuable in pharmaceutical and chemical research. This ester derivative, featuring an aminoethyl functional group, has garnered attention due to its potential applications in drug discovery and material science. In this comprehensive guide, we explore its properties, synthesis methods, applications, and market trends while addressing frequently asked questions in the field.
The chemical structure of methyl 4-(1-aminoethyl)-2-methylbenzoate consists of a benzoate core with methyl and aminoethyl substituents, contributing to its distinct reactivity. Researchers often study its solubility, stability, and reactivity under various conditions, making it a subject of interest in organic synthesis. Its CAS number, 1270457-09-4, serves as a unique identifier in chemical databases, ensuring accurate referencing in scientific literature.
One of the most common inquiries about methyl 4-(1-aminoethyl)-2-methylbenzoate relates to its synthesis. The compound is typically prepared through multi-step organic reactions, including esterification and amination processes. Recent advancements in green chemistry have prompted researchers to explore eco-friendly synthesis routes, aligning with the growing demand for sustainable chemical production.
In pharmaceutical applications, methyl 4-(1-aminoethyl)-2-methylbenzoate serves as a potential intermediate for drug development. Its structural features make it suitable for designing molecules with specific biological activities. Researchers are investigating its role in creating novel small-molecule therapeutics, particularly in areas such as central nervous system (CNS) disorders and metabolic diseases, which are currently trending topics in medical research.
The compound's unique properties also make it relevant in material science. Its potential as a building block for functional materials is being explored, particularly in the development of smart polymers and advanced coatings. These applications align with current industry trends toward high-performance materials with tailored functionalities.
Market analysis indicates growing interest in methyl 4-(1-aminoethyl)-2-methylbenzoate among specialty chemical manufacturers. The global demand for fine chemicals and pharmaceutical intermediates has created opportunities for suppliers of this compound. Recent market reports highlight increased research activity surrounding amino-containing benzoate derivatives, positioning CAS 1270457-09-4 as a compound with commercial potential.
Quality control is a critical aspect when working with methyl 4-(1-aminoethyl)-2-methylbenzoate. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are commonly employed to verify purity and structural integrity. These methods address common quality-related questions from researchers and manufacturers seeking reliable supplies of this chemical.
Storage and handling of methyl 4-(1-aminoethyl)-2-methylbenzoate require standard laboratory precautions. While not classified as hazardous under normal conditions, proper storage in cool, dry environments is recommended to maintain stability. This information responds to frequently asked questions about the compound's shelf life and storage conditions.
Recent scientific literature has featured studies utilizing methyl 4-(1-aminoethyl)-2-methylbenzoate in novel synthetic pathways. Its versatility as a synthetic intermediate continues to attract attention in academic and industrial research settings. The compound's potential in asymmetric synthesis and chiral chemistry represents an active area of investigation, reflecting current interests in stereoselective transformations.
For researchers sourcing CAS 1270457-09-4, it's important to work with reputable suppliers who can provide comprehensive technical data and certificates of analysis. The growing emphasis on supply chain transparency in the chemical industry makes this consideration particularly relevant today.
Future prospects for methyl 4-(1-aminoethyl)-2-methylbenzoate appear promising, with potential applications emerging in bioconjugation chemistry and prodrug development. These areas align with current pharmaceutical industry trends toward targeted therapies and improved drug delivery systems.
In conclusion, methyl 4-(1-aminoethyl)-2-methylbenzoate (CAS No. 1270457-09-4) represents an interesting compound with diverse potential applications. Its unique structural features and reactivity profile continue to make it valuable in chemical research and development. As scientific understanding of this molecule grows, so too does its potential to contribute to advancements in pharmaceuticals, materials science, and specialty chemical applications.
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